Cionin

Vue d'ensemble

Description

Cionin is a peptide belonging to the cholecystokinin and gastrin family, identified in the ascidian species Ciona intestinalis . This compound is characterized by the presence of two sulfated tyrosine residues and a consensus tetrapeptide sequence similar to those found in cholecystokinin and gastrin . This compound is primarily expressed in the central nervous system of Ciona intestinalis and plays a role in various physiological processes .

Méthodes De Préparation

Cionin is synthesized through a series of peptide synthesis techniques. The process involves the sequential addition of amino acids to form the peptide chain, followed by the sulfation of tyrosine residues . The synthetic route typically includes:

Solid-phase peptide synthesis: This method involves the stepwise addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin.

Analyse Des Réactions Chimiques

Cionin undergoes several types of chemical reactions, including:

Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.

Substitution: The peptide can participate in substitution reactions, particularly at the sulfated tyrosine residues.

Common reagents used in these reactions include sulfur trioxide-pyridine complex for sulfation and various oxidizing and reducing agents for redox reactions. Major products formed from these reactions include desulfated this compound and modified peptides with altered functional groups.

Applications De Recherche Scientifique

Biological Role in Reproduction

Cionin plays a crucial role in the regulation of ovulation in Ciona intestinalis. Research indicates that this compound stimulates ovulation through activation of receptor tyrosine kinase (RTK) signaling pathways.

Case Study: Ovulation Induction

- Study Findings : A study demonstrated that this compound-treated pre-ovulatory follicles exhibited a significant increase in ovulation rates (from 9.2% to 37.86%) compared to control groups after 24 hours of incubation. This effect was linked to elevated expression levels of RTK signaling genes and matrix metalloproteinase (MMP) genes in the treated follicles .

- Mechanism of Action : The stimulation of ovulation by this compound is mediated through specific receptors, CioR1 and CioR2, which are involved in intracellular calcium mobilization and subsequent activation of signaling pathways leading to ovulation .

| Parameter | Control Group | This compound-Treated Group |

|---|---|---|

| Ovulation Rate (%) | 9.2 ± 2.43 | 37.86 ± 5.51 |

| MMP Gene Expression | Baseline | Significantly Elevated |

| RTK Signaling Activation | None | Activated |

Neurobiological Insights

This compound's role extends into neurobiology, where it is studied as a potential neurotransmitter or neuromodulator within the central nervous system (CNS) of Ciona intestinalis.

Neurotransmitter Functionality

- Study Insights : this compound is expressed mainly in the cerebral ganglion, suggesting its involvement in regulating motor functions and neuronal signaling . It interacts with cholinergic neurons, influencing muscle contractions and other neural activities.

- Research Implications : Understanding this compound's neurobiological functions could provide insights into the evolution of neuropeptides and their roles across different species.

Endocrinological Applications

This compound contributes to our understanding of the evolutionary origins of peptide hormones within the cholecystokinin/gastrin family.

Evolutionary Significance

- Phylogenetic Analysis : Studies have shown that this compound and its receptors are orthologs of vertebrate CCK/gastrin family peptides, indicating that these hormonal systems may have originated from ancestral chordates rather than from vertebrates directly .

- Research Applications : This evolutionary perspective aids researchers in exploring how endocrine systems have developed over time across different species.

Gastroenterological Research

Due to its structural similarities with cholecystokinin and gastrin, this compound serves as a model for studying gastrointestinal functions and peptide-receptor interactions.

Gastrointestinal Functions

- Model Organism : The use of Ciona intestinalis allows for detailed studies on how this compound influences digestive processes and hormone signaling within the gastrointestinal tract.

- Research Opportunities : Investigating this compound's effects on gut motility and secretion can inform broader gastrointestinal research.

Mécanisme D'action

Upon binding to these receptors, cionin activates intracellular signaling pathways, leading to the mobilization of calcium ions and subsequent physiological responses . The primary molecular targets of this compound are the this compound receptors expressed in the central nervous system, digestive organs, and reproductive tissues .

Comparaison Avec Des Composés Similaires

Cionin is unique due to its dual sulfated tyrosine residues and its hybrid structure, combining features of both cholecystokinin and gastrin . Similar compounds include:

Cholecystokinin: A peptide hormone involved in digestion and appetite regulation.

Gastrin: A peptide hormone that stimulates gastric acid secretion.

Sulfakinin: An invertebrate peptide with structural similarities to cholecystokinin.

This compound’s uniqueness lies in its evolutionary position as a bridge between invertebrate and vertebrate peptide hormones, providing valuable insights into the evolution of peptide signaling systems .

Activité Biologique

Cionin is a peptide derived from the marine organism Ciona intestinalis, a member of the urochordates, which are closely related to vertebrates. This peptide is recognized as a homolog of vertebrate cholecystokinin (CCK) and gastrin, both of which play significant roles in various physiological processes. This article explores the biological activity of this compound, focusing on its receptor interactions, physiological effects, and distribution in the organism.

Molecular Characterization

This compound has been characterized as a peptide that retains key features of the vertebrate CCK/gastrin family. It consists of an amidated terminal tetrapeptide that is crucial for its biological activity. The presence of sulfated tyrosines at specific positions enhances its interaction with receptors, particularly the this compound receptors (CioRs) identified in Ciona intestinalis.

Key Features of this compound

- Source : Isolated from Ciona intestinalis.

- Structure : Contains sulfated tyrosines and an amidated terminal tetrapeptide.

- Receptor Interaction : Activates CioR1 and CioR2, leading to intracellular calcium mobilization.

Receptor Interaction

Research has identified two this compound receptors, CioR1 and CioR2, which are homologous to vertebrate CCK receptors. These receptors are involved in mediating the biological effects of this compound.

- Calcium Mobilization : Both CioR1 and CioR2 trigger intracellular calcium mobilization upon this compound binding, indicating their role in signal transduction similar to vertebrate CCK receptors .

- Phylogenetic Analysis : CioRs share a common ancestor with vertebrate CCK receptors, suggesting an evolutionary link between these signaling pathways .

Physiological Functions

This compound exhibits several physiological activities that are analogous to those of vertebrate CCK and gastrin:

- Gastrointestinal Effects : Studies have shown that this compound stimulates gallbladder contraction in rainbow trout and promotes histamine release and gastric acid secretion in rats .

- Neural Functions : In the central nervous system (CNS) of Ciona, this compound is predominantly expressed in neurons located in the cerebral ganglion. Its role in neuronal signaling and potential involvement in cholinergic modulation suggests a complex interaction within neural circuits .

Distribution and Expression

The expression pattern of this compound and its receptors has been thoroughly investigated:

| Tissue/Organ | Expression of this compound | Expression of Receptors |

|---|---|---|

| Central Nervous System | High | CioR1, CioR2 |

| Digestive Organs | Moderate | Present |

| Ovary | Present | Present |

- Neural Complex : Immunohistochemical studies reveal that this compound-positive neurons are concentrated in the anterior region of the cerebral ganglion, with fibers extending into other regions .

- Functional Implications : The distribution suggests that this compound may play a role in regulating motor functions through cholinergic neurons, potentially influencing muscle contractions and other physiological responses .

Case Studies

Recent studies highlight the functional implications of this compound:

- Ovulation Induction : A study demonstrated that this compound stimulates ovulation in Ciona robusta, further supporting its role similar to that of vertebrate hormones .

- Neural Circuitry Analysis : Investigations into the interactions between cioninergic neurons and cholinergic neurons have provided insights into how this compound may modulate neurotransmitter release, impacting various neural functions .

Propriétés

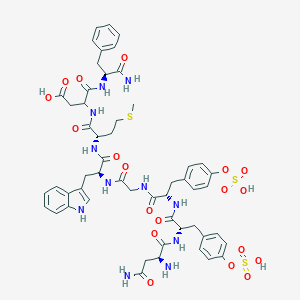

IUPAC Name |

4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H63N11O19S3/c1-84-20-19-38(50(72)64-43(26-46(67)68)53(75)61-39(47(56)69)21-29-7-3-2-4-8-29)60-52(74)42(24-32-27-57-37-10-6-5-9-35(32)37)59-45(66)28-58-49(71)40(22-30-11-15-33(16-12-30)82-85(76,77)78)63-51(73)41(62-48(70)36(54)25-44(55)65)23-31-13-17-34(18-14-31)83-86(79,80)81/h2-18,27,36,38-43,57H,19-26,28,54H2,1H3,(H2,55,65)(H2,56,69)(H,58,71)(H,59,66)(H,60,74)(H,61,75)(H,62,70)(H,63,73)(H,64,72)(H,67,68)(H,76,77,78)(H,79,80,81)/t36-,38-,39-,40-,41-,42-,43?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWALVPHKGXESK-BMIPBODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC5=CC=C(C=C5)OS(=O)(=O)O)NC(=O)C(CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)NC(CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H63N11O19S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126985-56-6 | |

| Record name | Cionin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126985566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.